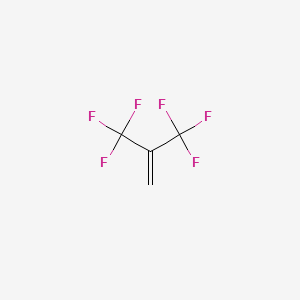
3,3,3-Trifluoro-2-(trifluoromethyl)propene
概述
描述
Synthesis Analysis
3,3,3-Trifluoro-2-(trifluoromethyl)propene is recognized for its role as a comonomer in fluorinated copolymers. Its synthesis and chemical behavior, especially the electron-deficient double bond's reactivity, have been explored in various studies. The compound undergoes reactions with dienes, nucleophiles, and Grignard compounds, with additional reactions such as oxidation being noteworthy (Schneider & Siegemund, 1985).
Molecular Structure Analysis
The molecular structure of 3,3,3-trifluoropropene has been determined through electron diffraction, revealing bond distances and angles that highlight the molecule's unique geometry. Comparisons with propene show significant differences in bond lengths and angles, providing insights into the effects of fluorination on molecular structure (Tokue, Fukuyama, & Kuchitsu, 1973).
Chemical Reactions and Properties
The compound exhibits a high reactivity, participating in heterolytic and homolytic reactions. It reacts readily with nucleophiles and more sluggishly with electrophiles. Its interactions with various organic solvents demonstrate its versatile reactivity and the formation of various products through novel reaction mechanisms (Munavalli et al., 1993).
Physical Properties Analysis
The physical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propene, such as melting and boiling points, solubility in different solvents, and vapor pressure, are essential for understanding its behavior in various applications and environmental conditions. However, specific details on these properties are not provided in the searched papers and would require further investigation.
Chemical Properties Analysis
The electronic structure of 3,3,3-trifluoropropene, as investigated through photoelectron spectroscopies and calculations, reveals the molecule's ionization energies and orbital eigenvalues. The electron-accepting ability of trifluoropropene is enhanced upon fluorination, affecting its chemisorption interactions on solid surfaces and contributing to its unique chemical properties (Grant, Hale, & Stair, 1986).
科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application : 3,3,3-Trifluoro-2-(trifluoromethyl)propene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Fluorine Compounds and Fluoropolymer Production
- Application : 3,3,3-Trifluoro-2-(trifluoromethyl)propene is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production .
3. Synthesis of α,β-Unsaturated γ-H-Polyfluorinated Acids
- Application : 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride, a derivative of 3,3,3-Trifluoro-2-(trifluoromethyl)propene, dimerizes under the action of triethylamine .
- Results : An investigation was made of the properties and reactivity of the dimer and a number of derivatives of α,β-unsaturated γ-H-polyfluorinated acids .
4. Thermoplastic Copolymers
- Application : 3,3,3-Trifluoro-2-(trifluoromethyl)propene is used in the production of thermoplastic copolymers with 1,1-difluoroethylene .
- Method : The monomers are copolymerized in liquid media in the presence of a free radical generating initiator .
- Results : The resulting copolymer products are melt-processable, retain their mechanical strength at high temperatures, and resist attack by corrosive agents and solvents .
5. Fire Suppression
- Application : 2-Bromo-3,3,3-trifluoro-1-propene, a derivative of 3,3,3-Trifluoro-2-(trifluoromethyl)propene, can be added to N2 gas to enhance its fire suppression efficiency .
6. Synthesis of Trifluoromethylpyridines
- Application : 3,3,3-Trifluoro-2-(trifluoromethyl)propene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
7. FDA-Approved Drugs
- Application : Trifluoromethyl group-containing drugs, which can be synthesized from 3,3,3-Trifluoro-2-(trifluoromethyl)propene, have been approved by the FDA .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
安全和危害
- Eye Irritant : Handle with care and avoid contact with eyes.
- Skin Irritant : Avoid skin contact.
- STOT SE 3 : May cause respiratory irritation.
未来方向
Research on the applications of 3,3,3-Trifluoro-2-(trifluoromethyl)propene continues, especially in the field of fluorinated organic synthesis. Further investigations into its reactivity, stability, and potential uses are warranted.
属性
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIWYOZFFSLIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052056 | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(trifluoromethyl)propene | |
CAS RN |
382-10-5 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROISOBUTYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

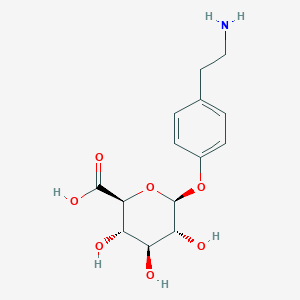
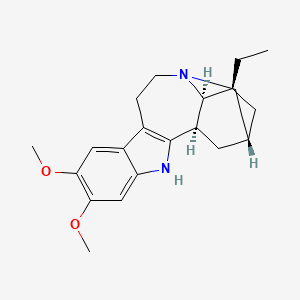
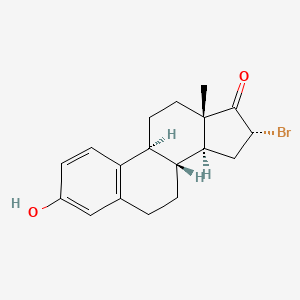
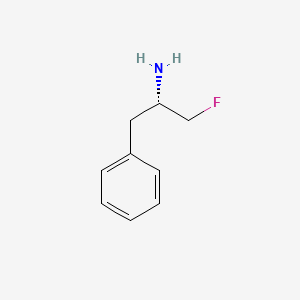
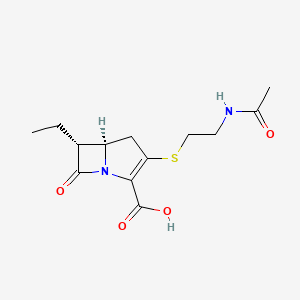
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)
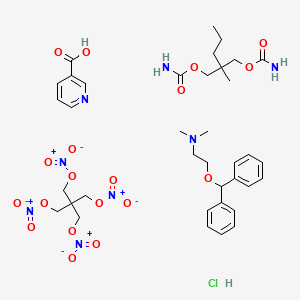
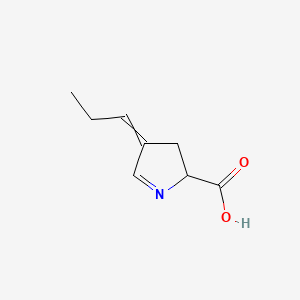
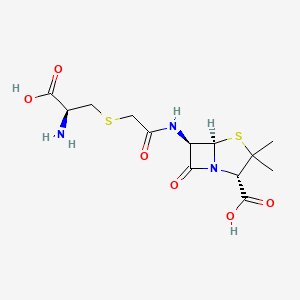
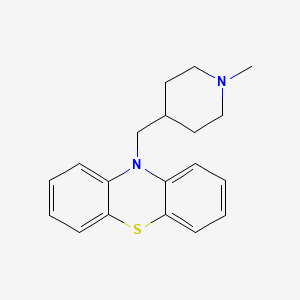
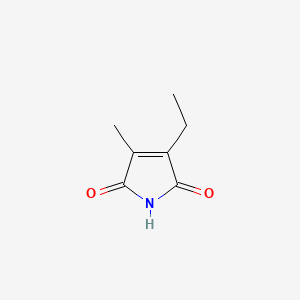
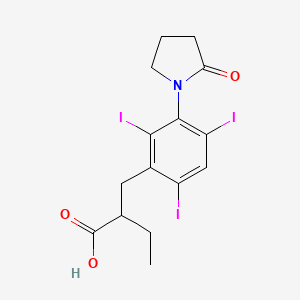
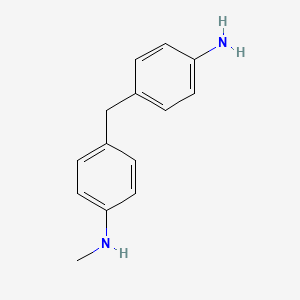
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)